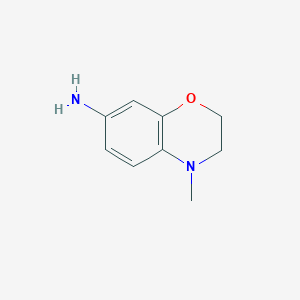

7-amino-4-methyl-2H-1,4-benzoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIRYCPDUFGICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458994 | |

| Record name | 7-amino-4-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-82-6 | |

| Record name | 7-amino-4-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: Structure, Properties, and Scientific Context

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of 7-amino-4-methyl-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. It is important to note that, as of the latest literature review, this specific molecule appears to be a novel or not extensively characterized compound. Therefore, this document will provide a comprehensive overview of the broader 2H-1,4-benzoxazine scaffold, including its synthesis, properties, and applications, while also presenting a scientifically grounded, hypothetical framework for the specific attributes of this compound. This approach is intended to equip researchers with the foundational knowledge and theoretical insights necessary to explore this and related molecules.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a privileged scaffold in drug discovery and polymer chemistry.[1] Derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] In the realm of materials science, benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with exceptional thermal and mechanical stability.[4][5]

The versatility of the 1,4-benzoxazine scaffold stems from its tunable electronic properties and the synthetic accessibility that allows for the introduction of various functional groups at multiple positions on the bicyclic system. This guide will focus on the specific, yet underexplored, derivative: this compound.

Chemical Structure and Inferred Properties of this compound

The chemical structure of this compound is characterized by a 1,4-benzoxazine core with an amino group at the 7-position and a methyl group on the nitrogen at the 4-position.

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

Key Structural Features:

-

1,4-Benzoxazine Core: A bicyclic heteroaromatic system.

-

7-Amino Group: A primary aromatic amine that can act as a hydrogen bond donor and a site for further functionalization.

-

4-Methyl Group: A small alkyl substituent on the nitrogen atom of the oxazine ring.

Based on this structure, several physicochemical properties can be inferred:

-

Basicity: The presence of the aromatic amino group and the nitrogen atom in the oxazine ring suggests the compound will exhibit basic properties.

-

Solubility: The amino group may impart some polarity, suggesting potential solubility in polar organic solvents.

-

Reactivity: The aromatic amine can undergo typical reactions such as diazotization and acylation, providing a handle for creating derivatives.[6] The benzoxazine ring itself can undergo ring-opening polymerization under thermal or catalytic conditions.[4][7]

Proposed Synthesis of this compound: A Hypothetical Protocol

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

-

Step 1: Nitration of 4-Aminophenol.

-

Rationale: Introduction of a nitro group ortho to the hydroxyl group is a common strategy in benzoxazine precursor synthesis.

-

Protocol: To a cooled solution of 4-aminophenol in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 4-amino-2-nitrophenol is collected by filtration, washed, and dried.

-

-

Step 2: N-Methylation of 4-Amino-2-nitrophenol.

-

Rationale: Introduction of the methyl group onto the exocyclic amino group.

-

Protocol: 4-Amino-2-nitrophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) with a base such as potassium carbonate. Methyl iodide is added, and the mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The product, 4-(methylamino)-2-nitrophenol, is isolated after workup and purification.

-

-

Step 3: Reduction of the Nitro Group.

-

Rationale: Conversion of the nitro group to a primary amine, which is a key step for the subsequent cyclization to form the oxazine ring.

-

Protocol: 4-(Methylamino)-2-nitrophenol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-4-(methylamino)phenol.

-

-

Step 4: Oxazine Ring Formation (Cyclization).

-

Rationale: Formation of the 1,4-oxazine ring through condensation of the ortho-aminophenol with a two-carbon electrophile.

-

Protocol: 2-Amino-4-(methylamino)phenol is reacted with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, in the presence of a base. The reaction likely proceeds via an initial N-alkylation of the more nucleophilic secondary amine followed by an intramolecular cyclization of the primary amine onto the aldehyde (or its equivalent) and subsequent dehydration to form the 2H-1,4-benzoxazine ring. Purification by column chromatography would likely be required to isolate the final product, this compound.

-

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons on the benzene ring (distinct splitting pattern).- Methylene protons of the oxazine ring.- N-methyl protons (singlet).- NH₂ protons of the amino group (broad singlet). |

| ¹³C NMR | - Aromatic carbons with distinct shifts due to the amino and oxygen substituents.- Methylene carbon of the oxazine ring.- N-methyl carbon. |

| FT-IR | - N-H stretching vibrations of the primary amine (typically two bands).- C-N stretching vibrations.- C-O-C stretching of the oxazine ring.- Aromatic C-H and C=C stretching. |

| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications and Future Research Directions

Given the diverse biological activities of other 1,4-benzoxazine derivatives, this compound represents a promising scaffold for further investigation.

Drug Discovery

-

Antimicrobial Agents: Many benzoxazine derivatives have shown potent antibacterial and antifungal activities.[2] The presence of the amino group at the 7-position could be crucial for interaction with biological targets.

-

Anti-inflammatory Agents: The 1,4-benzoxazine core is found in molecules with anti-inflammatory properties.[3]

-

Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[3]

Materials Science

-

Monomer for Polybenzoxazines: The benzoxazine ring allows for thermal ring-opening polymerization to form polybenzoxazines. The amino group at the 7-position could serve as a site for cross-linking or further functionalization of the resulting polymer, potentially leading to materials with tailored properties such as improved thermal stability or flame retardancy.[4][10]

Logical Flow for Future Research

Sources

- 1. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 7. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]

A Comprehensive Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound belonging to the pharmacologically significant class of 1,4-benzoxazin-3-ones. While specific research on this exact molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to offer a comprehensive overview. We will cover its systematic nomenclature, physicochemical properties, a proposed multi-step synthesis protocol, detailed characterization methods, and a discussion of its potential biological activities and applications based on the known pharmacology of the benzoxazinone scaffold. This document is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel benzoxazinone derivatives for drug discovery and development.

Nomenclature and Physicochemical Properties

Systematic IUPAC Name and Chemical Structure

The correct and systematic IUPAC name for the compound of interest is 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one .

-

CAS Number: 141068-81-7

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

The chemical structure consists of a bicyclic system where a benzene ring is fused to an oxazine ring. Key functional groups include an amino group at the 7-position, a methyl group on the nitrogen at the 4-position, and a ketone at the 3-position, forming a lactam.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value / Information | Source |

| Appearance | Solid | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Storage | Store in a cool, dry place away from light. | |

| Safety | Handle with appropriate personal protective equipment (PPE). | [1] |

Proposed Synthesis and Purification

Retrosynthetic Analysis

The synthesis can be logically approached through a retrosynthetic pathway that involves the formation of the benzoxazinone ring, followed by the introduction of the amino and methyl groups.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves the cyclization of 2-amino-5-nitrophenol with chloroacetyl chloride.

-

Rationale: This is a standard and widely used method for the formation of the 1,4-benzoxazin-3-one ring system.[2]

-

Procedure:

-

To a solution of 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or ethyl acetate, add a base like sodium bicarbonate (2-3 equivalents).

-

Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of the Nitro Group to an Amino Group

The nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one is reduced to form 7-amino-2H-1,4-benzoxazin-3(4H)-one.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

-

Procedure:

-

Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amino compound.

-

Step 3: N-Methylation of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

The final step is the methylation of the nitrogen at the 4-position.

-

Rationale: A standard N-alkylation using a methylating agent in the presence of a base is a reliable method.

-

Procedure:

-

Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (2-3 equivalents).

-

Add a methylating agent like methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Analysis (Expected)

As no specific spectral data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is readily available, the following are the expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic protons would appear in the range of δ 6.5-7.5 ppm, showing characteristic coupling patterns for a trisubstituted benzene ring.

-

The methylene protons (-O-CH₂-CO-) of the oxazine ring are expected to appear as a singlet around δ 4.5-5.0 ppm.

-

The N-methyl group protons should be a sharp singlet around δ 3.0-3.5 ppm.

-

The amino group protons (-NH₂) would likely appear as a broad singlet.

-

-

¹³C NMR:

-

The carbonyl carbon of the lactam should be observed in the range of δ 160-170 ppm.

-

Aromatic carbons would be in the typical range of δ 110-150 ppm.

-

The methylene carbon should be around δ 65-75 ppm.

-

The N-methyl carbon is expected around δ 30-40 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹.

-

N-H stretching vibrations for the amino group should appear as one or two bands in the region of 3300-3500 cm⁻¹.

-

C-N and C-O stretching bands would also be present.

-

-

Mass Spectrometry (HRMS):

-

The exact mass of the molecular ion [M+H]⁺ would be calculated as 179.0815 for C₉H₁₁N₂O₂⁺.

-

Potential Applications and Biological Activity

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets and exhibit a wide range of pharmacological activities.[3][4]

Potential Therapeutic Areas

Derivatives of 1,4-benzoxazin-3-one have shown promise in several therapeutic areas:

-

Neurodegenerative Diseases: Some derivatives act as inhibitors of human acetylcholinesterase (hAChE), suggesting potential for the treatment of Alzheimer's disease.[3][5] Others have shown activity at dopamine and serotonin receptors, indicating possible applications in treating psychiatric disorders like depression.[3][5]

-

Anti-inflammatory Activity: The benzoxazinone core has been explored for its anti-inflammatory properties, with some compounds showing the ability to reduce the production of pro-inflammatory cytokines and reactive oxygen species in microglial cells.[3]

-

Anticancer Activity: Numerous studies have reported the anticancer potential of benzoxazinone derivatives, with some compounds inducing DNA damage and apoptosis in tumor cells.[6]

-

Antimicrobial and Antifungal Activity: The benzoxazinone scaffold is present in compounds with demonstrated activity against various bacteria and fungi.[4]

Possible Mechanisms of Action

The diverse biological activities of benzoxazinones stem from their ability to interact with various biological targets. A potential mechanism of action for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one could involve:

Sources

- 1. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Predicted NMR shifts for 7-amino-4-methyl-2H-1,4-benzoxazine

An In-Depth Technical Guide to the Predicted NMR Shifts for 7-amino-4-methyl-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical prediction and structural assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from computational chemistry principles and empirical data from analogous structures to offer a robust predictive analysis. It is designed to serve as a foundational resource for researchers in synthetic chemistry and drug development, enabling the unambiguous identification and characterization of this and related benzoxazine scaffolds. The guide further outlines a comprehensive, self-validating experimental protocol for the empirical verification of these predicted shifts.

Introduction: The Role of NMR in Benzoxazine Structural Elucidation

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its structural complexity and potential for diverse substitution patterns necessitate precise and reliable analytical techniques for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone method for the unambiguous determination of molecular structure in solution.[2][3]

For novel compounds like this compound, predicting the NMR spectrum is a critical first step that guides synthesis, aids in the identification of impurities, and confirms the final molecular architecture. This guide leverages established computational methods and comparative analysis of known benzoxazines to construct a detailed predictive map of its NMR signature.

Theoretical Framework for NMR Prediction

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Predicting these shifts relies on two synergistic approaches:

-

Computational (Quantum Mechanics) Methods : The gold standard for de novo prediction involves calculating the nuclear magnetic shielding tensors using quantum chemical methods, most commonly Density Functional Theory (DFT).[2] These methods model the electronic structure of the molecule to provide highly accurate predictions of ¹H and ¹³C chemical shifts, which are invaluable for resolving structural ambiguities.[2][4]

-

Empirical and Comparative Analysis : By examining the experimentally determined NMR spectra of structurally related benzoxazine derivatives, we can establish characteristic chemical shift ranges for specific protons and carbons within the scaffold.[1][5][6] This empirical data provides essential context and validation for computationally derived values.

This guide integrates both principles to provide a well-grounded prediction for this compound.

Caption: Logical workflow for predicting and validating NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is governed by the electronic effects of the substituents on both the aromatic and heterocyclic rings. The electron-donating amino group (-NH₂) will cause a significant upfield shift (to lower ppm values) for the aromatic protons, particularly those ortho and para to it.

Caption: Structure and proton numbering scheme.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |

| H-2 (CH₂) | 4.3 - 4.5 | Singlet (s) | 2H | - | Methylene group adjacent to oxygen (O-CH₂-N), typically observed around 4.5-5.0 ppm in benzoxazines.[7] |

| H-3 (CH₂) | 3.4 - 3.6 | Singlet (s) | 2H | - | Methylene group adjacent to nitrogen (N-CH₂-Ar), typically less deshielded than H-2. |

| N-CH₃ | 2.9 - 3.1 | Singlet (s) | 3H | - | Methyl group attached to nitrogen. |

| H-5 | 6.6 - 6.8 | Doublet (d) | 1H | J = 8.5 | Aromatic proton ortho to the oxygen atom. |

| H-6 | 6.1 - 6.3 | Doublet of Doublets (dd) | 1H | J = 8.5, 2.5 | Aromatic proton ortho to the amino group, strongly shielded. |

| H-8 | 6.0 - 6.2 | Doublet (d) | 1H | J = 2.5 | Aromatic proton ortho to the amino group and meta to oxygen, strongly shielded. |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | - | Amine protons; chemical shift is variable and depends on solvent and concentration. |

Note: In many benzoxazine systems, the H-2 and H-3 methylene protons may appear as distinct singlets or could potentially show coupling to each other depending on the ring conformation dynamics.

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are highly indicative of the electronic environment. The carbons attached to heteroatoms (C4a, C8a, C2, C3) and the N-methyl group will be clearly distinguishable. The amino group's strong electron-donating effect will significantly shield the C-5, C-7, and C-8a carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | 68 - 72 | Aliphatic carbon bonded to oxygen (O-C H₂). |

| C-3 | 48 - 52 | Aliphatic carbon bonded to nitrogen (N-C H₂).[8] |

| N-CH₃ | 35 - 40 | N-methyl carbon. |

| C-4a | 140 - 143 | Aromatic quaternary carbon bonded to oxygen. |

| C-5 | 115 - 118 | Aromatic CH carbon ortho to oxygen. |

| C-6 | 105 - 108 | Aromatic CH carbon ortho to the amino group; strongly shielded. |

| C-7 | 145 - 148 | Aromatic quaternary carbon bonded to the amino group. |

| C-8 | 100 - 103 | Aromatic CH carbon ortho to the amino group; strongly shielded. |

| C-8a | 120 - 123 | Aromatic quaternary carbon bonded to nitrogen. Benzoxazine aromatic carbons typically appear in the 118-149 ppm range.[8] |

Experimental Verification Protocol

To empirically validate the predicted chemical shifts, a systematic, multi-step NMR analysis is required. This protocol is designed to be self-validating by including steps for identifying known artifacts and using 2D correlation experiments to confirm assignments.

Caption: Standard workflow for comprehensive NMR structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Note: Modern spectrometers can also reference the residual solvent peak.[9]

-

-

Instrument Setup & 1D Spectra Acquisition:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H.

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

2D Spectra Acquisition for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be critical to confirm the connectivity between the aromatic protons (H-5 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most powerful tool for definitively assigning each proton to its corresponding carbon atom, thus validating the assignments made in Tables 1 and 2.

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the ¹H signals to confirm the proton count for each resonance.

-

Analyze the multiplicities and measure the coupling constants (J-values) in the ¹H spectrum.

-

Assign all peaks by correlating the 1D and 2D data. Compare the final, empirically determined assignments with the predicted values in this guide.

-

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra for this compound. The tabulated chemical shifts, supported by mechanistic rationale and comparative data, serve as a reliable reference for any researcher working with this molecule. By following the detailed experimental protocol, scientists can efficiently verify these predictions, ensuring the structural integrity of their material and accelerating research and development efforts in fields that utilize the valuable benzoxazine scaffold.

References

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. [Link]

-

Rassolov, V. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]

-

ResearchGate. (2007). 7-Amino-4-methylcoumarin. [Link]

-

St. Gelais, R., et al. (2021). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 86(22), 15915–15923. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Rusakov, Y. Y., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. International Journal of Molecular Sciences, 25(14), 7629. [Link]

-

Kiskan, B., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. [Link]

-

Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

ACS Chemical Reviews. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

A-z, A., et al. (2018). Synthesis and characterization of bio-based benzoxazines derived from thymol. [Link]

-

University of Manitoba. Typical Proton and C-13 Chemical Shift Values. [Link]

-

ResearchGate. (2021). 1Н and 13C NMR spectroscopy data for benzoxazine monomers. [Link]

-

ResearchGate. (2018). Computational NMR spectroscopy of 205 Tl. [Link]

-

ResearchGate. (2019). 1 H NMR spectrum of benzoxazine monomer 4 (b). [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

ResearchGate. (2011). 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). [Link]

-

Akutsu, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(11), 6041. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 7-amino-4-methyl-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-amino-4-methyl-2H-1,4-benzoxazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Accurate and reliable characterization of this molecule is paramount for synthesis validation, quality control, and further development. This guide provides a comprehensive, in-depth analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. It details a robust experimental protocol, provides a thorough interpretation of the resulting spectrum, and discusses the technique's application in a drug development context, ensuring scientific integrity and practical utility.

The Molecular Structure: A Vibrational Perspective

To effectively interpret the infrared spectrum of this compound, one must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. The key structural features are:

-

Primary Aromatic Amine (-NH₂): This group is highly diagnostic, exhibiting characteristic stretching and bending vibrations.

-

Heterocyclic Secondary Amine (ring N-H): Embedded within the benzoxazine ring, the N-H bond here has a distinct vibrational signature.

-

Aromatic Ring (Substituted Benzene): The C-H and C=C bonds of the benzene ring give rise to a series of absorptions.

-

Alkyl-Aryl Ether (C-O-C): The ether linkage within the oxazine ring is a key structural component with a characteristic stretching frequency.

-

Methyl Group (-CH₃): Attached to the ring nitrogen, this group has its own set of C-H stretching and bending modes.

-

Methylene Group (-CH₂-): The CH₂ group within the oxazine ring also contributes to the spectrum.

Understanding these components allows for a predictive approach to spectral analysis, where the final spectrum is a superposition of the absorptions from each functional part of the molecule.

Caption: Chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable FTIR spectrum is foundational to accurate analysis. The following protocol describes the Attenuated Total Reflectance (ATR) method, chosen for its minimal sample preparation and high reproducibility.

2.1 Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Accessory: A single-reflection diamond ATR accessory. Diamond is selected for its durability and broad spectral range.

-

Sample: this compound, solid powder, of high purity.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

2.2 Self-Validating Protocol

This protocol incorporates self-validation steps to ensure data integrity.

-

Instrument Preparation: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow for thermal stabilization of the source and detector.

-

ATR Crystal Cleaning (Trustworthiness Pillar): Clean the diamond crystal surface thoroughly with a lint-free wipe soaked in isopropanol. This step is critical to remove any residues from previous measurements that could contaminate the spectrum.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum measures the ambient environment (CO₂, water vapor) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum. Causality: Failure to acquire an accurate background is the most common source of spectral artifacts.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the diamond crystal. Use the ATR's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.[1]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Post-Measurement Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol as in Step 2.

-

Data Processing: The resulting spectrum should be presented in absorbance mode. Perform an automatic baseline correction if necessary to account for any scattering effects.

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation and Data Analysis

The infrared spectrum of this compound is rich with information. The following table details the expected absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Rationale & Authoritative Grounding |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine) | Primary amines (R-NH₂) exhibit two distinct bands in this region.[2] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[3] For aromatic amines, these bands are typically observed at slightly higher frequencies than their aliphatic counterparts.[4] |

| 3350 - 3310 | Weak | N-H Stretch (Secondary Amine in Ring) | Secondary amines (R₂NH) show a single, typically weaker, N-H stretching band in this region.[2] Its intensity may be low and it could potentially overlap with the primary amine stretches. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | The stretching of C-H bonds where the carbon is sp² hybridized (part of an aromatic ring) consistently appears at wavenumbers just above 3000 cm⁻¹.[5] This is a reliable marker for unsaturation. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂-) | The asymmetric and symmetric stretching of C-H bonds in the N-methyl and ring methylene groups occur below 3000 cm⁻¹. These are characteristic of sp³ hybridized carbons.[6] |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) (Primary Amine) | This strong absorption is due to the in-plane scissoring motion of the primary -NH₂ group.[2] Its position can be a clear indicator of a primary amine. |

| 1600 - 1450 | Medium | C=C Ring Stretch (Aromatic) | The conjugated π-system of the benzene ring gives rise to several skeletal stretching vibrations. Typically, two or three bands of medium intensity are observed in this region.[5] |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the primary amino group (Ar-NH₂) is typically strong and falls within this range.[2] |

| 1270 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | The asymmetric stretching of the C-O-C ether linkage in the oxazine ring is expected to produce a very strong and characteristic band. For benzoxazine structures, this is often observed around 1230 cm⁻¹.[7] |

| 1070 - 1020 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | The corresponding symmetric C-O-C stretch appears at a lower frequency and is also typically strong.[7] The presence of both strong C-O-C bands is a powerful confirmation of the oxazine ring system. |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane (OOP) Bend | These strong absorptions are highly diagnostic of the substitution pattern on the benzene ring. The specific positions of these bands can help confirm the trisubstituted nature of the aromatic core.[5] |

Applications in Quality Control and Drug Development

FTIR spectroscopy is a rapid, non-destructive, and powerful tool that can be seamlessly integrated into the drug development pipeline.[8]

-

Identity Confirmation: As demonstrated, the FTIR spectrum serves as a unique molecular fingerprint. It can be used to rapidly confirm the identity of synthesized this compound by matching the acquired spectrum against a reference standard. This is a fundamental requirement in pharmaceutical quality assurance and quality control (QA/QC).[9]

-

Purity Assessment: The technique is highly sensitive to the presence of impurities. Starting materials, reaction byproducts, or residual solvents will introduce extraneous peaks into the spectrum. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ can help confirm the absence of phenolic starting materials.

-

Stability Studies: By analyzing samples over time under various storage conditions (heat, humidity, light), FTIR can detect chemical degradation. The appearance of new bands (e.g., a carbonyl C=O stretch around 1700 cm⁻¹ due to oxidation) or the disappearance of characteristic peaks can indicate instability.

-

Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of an active pharmaceutical ingredient (API) can have distinct FTIR spectra due to differences in intermolecular interactions like hydrogen bonding. FTIR provides a fast method for screening and identifying the desired solid-state form.

The ability to perform real-time monitoring makes FTIR especially valuable for process analytical technology (PAT) initiatives, ensuring consistent product quality during manufacturing.[10]

Conclusion

The infrared spectrum of this compound is a rich source of structural information. Through a systematic analysis of the characteristic vibrational frequencies of its constituent functional groups—from the distinct dual peaks of the primary aromatic amine to the strong C-O-C stretches of the oxazine ring—FTIR spectroscopy provides an unambiguous confirmation of its molecular identity. The implementation of a robust, self-validating experimental protocol, such as the ATR method detailed herein, ensures the acquisition of high-fidelity data. For researchers and professionals in drug development, FTIR is an indispensable analytical technique for identity confirmation, purity assessment, and quality control, underpinning the progression of promising compounds from the laboratory to clinical application.

References

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

-

AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Jmol. (n.d.). Vibrational Modes of Ammonia. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

-

Unknown Source. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]

-

ACS Publications. (n.d.). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. Retrieved from [Link]

-

PubMed Central. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Expanded FTIR spectrum in the C-O-C stretching region of the highly.... Retrieved from [Link]

-

ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

KEIT Industrial Analytics. (2023, August 29). Quality Assurance with FTIR Spectrometers. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated IR spectrum for the symmetric N-H stretch mode.... Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

YouTube. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Unknown Source. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. wikieducator.org [wikieducator.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. FTIR analyzers for pharmaceutical quality control - ABB Measurement & Analytics Blog | Measurement made easy blog [new.abb.com]

- 9. agilent.com [agilent.com]

- 10. keit.co.uk [keit.co.uk]

Unlocking the Therapeutic Potential of 7-amino-4-methyl-2H-1,4-benzoxazine: A Research and Development Guide

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the investigation of a specific, yet under-explored derivative, 7-amino-4-methyl-2H-1,4-benzoxazine. While direct biological data for this compound is not extensively available, this document extrapolates from the well-established activities of related benzoxazine analogs to propose a targeted research and development plan. We present a series of detailed, self-validating experimental protocols designed to systematically evaluate its potential as a novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzoxazine chemistry.

Introduction: The Benzoxazine Scaffold - A Versatile Pharmacophore

Benzoxazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] These compounds are characterized by a bicyclic system comprising a benzene ring fused to an oxazine ring.[1] The structural versatility of the benzoxazine core allows for extensive chemical modifications, leading to a wide array of pharmacological profiles.[3] Documented activities of benzoxazine derivatives include:

-

Antimicrobial Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4]

-

Anticancer Activity: Cytotoxic effects against various cancer cell lines, with some derivatives showing the ability to induce apoptosis and inhibit cell proliferation.[3][5][6]

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory disorders.[2][7]

-

Neuroprotective Effects: Certain derivatives have demonstrated the capacity to protect neurons from oxidative stress-induced degeneration.[8]

Given the established therapeutic potential of the benzoxazine scaffold, this compound represents a compelling candidate for investigation. The presence of an amino group at the 7-position and a methyl group at the 4-position offers unique electronic and steric properties that may confer novel biological activities.

Proposed Investigational Pathways for this compound

Based on the extensive literature on benzoxazine derivatives, we propose the following key areas of investigation for this compound. Each proposed activity is accompanied by a detailed experimental workflow.

Antimicrobial Activity Evaluation

Scientific Rationale: The benzoxazine nucleus is a well-established antimicrobial pharmacophore.[1][4][9] The introduction of an amino group could enhance interactions with microbial cell membranes or intracellular targets, potentially leading to potent antimicrobial effects.

Experimental Workflow:

Caption: Workflow for anticancer activity screening and initial mechanistic studies.

Detailed Protocol:

-

Cytotoxicity Screening (MTT/MTS Assay):

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan.

-

Measure the absorbance at the appropriate wavelength to determine cell viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Induction (Annexin V/PI Staining):

-

Treat cancer cells with the compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with the compound, harvest, and fix them in ethanol.

-

Stain the cells with propidium iodide and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Data Presentation:

| Cell Line | IC50 (µM) | Apoptosis (%) at IC50 | Cell Cycle Arrest Phase |

| MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| HCT-116 | Experimental Value | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value | Experimental Value |

Anti-inflammatory Activity Evaluation

Scientific Rationale: Several 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the Nrf2-HO-1 signaling pathway, and reducing the production of pro-inflammatory mediators. [7][10] Experimental Workflow:

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol:

-

In Vitro Model of Inflammation:

-

Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat them with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

-

Mechanism of Action (Western Blot Analysis):

-

Prepare cell lysates from treated and untreated cells.

-

Perform Western blot analysis to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., Nrf2).

-

Data Presentation:

| Parameter | LPS Control | Compound (Conc. 1) | Compound (Conc. 2) |

| NO Production (% of control) | 100% | Experimental Value | Experimental Value |

| TNF-α (pg/mL) | Experimental Value | Experimental Value | Experimental Value |

| IL-6 (pg/mL) | Experimental Value | Experimental Value | Experimental Value |

| iNOS Expression (relative to loading control) | Experimental Value | Experimental Value | Experimental Value |

| COX-2 Expression (relative to loading control) | Experimental Value | Experimental Value | Experimental Value |

Synthesis and Characterization

Proposed Synthetic Approach:

A potential synthetic route could involve the reaction of 4-amino-3-nitrophenol with a methylating agent, followed by reduction of the nitro group, and subsequent cyclization with formaldehyde. The precise conditions would require optimization.

Characterization:

The synthesized compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

This guide outlines a systematic and robust scientific framework for investigating the potential biological activities of this compound. The proposed experimental workflows are designed to provide a comprehensive initial assessment of its antimicrobial, anticancer, and anti-inflammatory properties. Positive results in any of these areas would warrant further, more in-depth studies, including:

-

Lead Optimization: Synthesis and evaluation of analogs to establish structure-activity relationships (SAR).

-

Advanced Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of novel chemical entities like this compound is crucial for the discovery of next-generation therapeutics. This guide provides a foundational roadmap for embarking on such an endeavor.

References

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).

- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.

- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC - NIH.

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).

- A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (n.d.). MDPI.

- Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. (n.d.). PMC - NIH.

- (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). (2025). ResearchGate.

- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.

- (PDF) 7-Amino-4-methylcoumarin. (2025). ResearchGate.

- Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (n.d.). PubMed Central.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC - PubMed Central.

- Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (n.d.). ResearchGate.

- 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Sigma-Aldrich.

- Simplified mechanisms for the polymerization of benzoxazines. (a) The.... (n.d.). ResearchGate.

- Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate.

- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). PMC - NIH.

- Synthesis and characterization of bio‐based benzoxazines derived from thymol. (n.d.). SciSpace.

- Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. (n.d.). ACS Publications.

- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024).

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 7-Amino-4-methyl-2H-1,4-benzoxazine: A Versatile Synthetic Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 7-amino-4-methyl-2H-1,4-benzoxazine, a heterocyclic scaffold with significant potential as a synthetic intermediate in the development of novel therapeutic agents. We will delve into its synthesis, characteristic reactivity, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established chemical principles and forward-looking insights. The benzoxazine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, and anticancer properties.[1][2][3] This guide will illuminate the path from fundamental synthesis to the rational design of complex, biologically active molecules using this compound as a pivotal building block.

The Benzoxazine Core: A Foundation of Therapeutic Potential

The 1,4-benzoxazine ring system is a cornerstone of numerous biologically active compounds.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The presence of both a nitrogen and an oxygen atom within the heterocyclic ring imparts unique electronic properties and hydrogen bonding capabilities. Derivatives of this scaffold have been successfully developed as neuroprotective agents, highlighting their ability to cross the blood-brain barrier and modulate CNS targets.[1][4] Furthermore, the amenability of the benzoxazine core to substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive platform for lead optimization in drug discovery programs.[3]

Synthesis of the this compound Scaffold

The synthesis of the this compound core, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established methodologies for 1,4-benzoxazine ring formation. The most common and versatile approach is a variation of the Mannich-like condensation.[5][6]

Proposed Synthetic Pathway

A logical and efficient synthetic route commences with a nucleophilic aromatic substitution followed by intramolecular cyclization. This multi-step approach offers robust control over the introduction of the desired functionalities.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the synthesis of analogous benzoxazinone derivatives.

Step 1: Synthesis of 2-(2-hydroxy-4-nitrophenoxy)acetonitrile

-

To a solution of 2-amino-5-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

To this suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate cyano ether, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the crude 2-(2-hydroxy-4-nitrophenoxy)acetonitrile in ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide, and stir the mixture at room temperature for 2-4 hours.

-

The cyclized product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 3: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

-

Suspend the 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise, maintaining the temperature below 50°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino derivative.

Step 4: Synthesis of 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the 7-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

-

After the evolution of hydrogen ceases, add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its 7-amino group. This nucleophilic center can be readily functionalized, providing a gateway to a diverse range of derivatives.

Caption: Reactivity of the 7-amino group as a synthetic handle.

Acylation and Sulfonylation

The primary amino group is readily acylated with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of substituents.

General Protocol for Acylation:

-

Dissolve this compound (1.0 eq) in dichloromethane or THF.

-

Add pyridine (1.5 eq) and cool the solution to 0°C.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the amide product.

Reductive Amination

The amino group can be further alkylated via reductive amination with aldehydes or ketones in the presence of a mild reducing agent such as sodium triacetoxyborohydride. This reaction is highly efficient for the synthesis of secondary and tertiary amines.

Diazotization and Sandmeyer Reactions

Treatment of the 7-amino group with nitrous acid (generated in situ from NaNO2 and a strong acid) yields a diazonium salt. This highly versatile intermediate can be converted to a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer and related reactions. This opens up a vast chemical space for derivatization that would be otherwise difficult to access.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form N-aryl derivatives. This powerful C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons: ~6.0-7.0 ppm (three signals, exhibiting characteristic ortho and meta coupling). -CH₂-O- protons: ~4.2-4.5 ppm (singlet or AB quartet). -N-CH₃ protons: ~2.8-3.0 ppm (singlet). -NH₂ protons: Broad singlet, ~3.5-4.5 ppm (exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons: ~100-150 ppm. -CH₂-O- carbon: ~65-70 ppm. -N-CH₃ carbon: ~30-35 ppm. |

| IR (cm⁻¹) | N-H stretch (amine): ~3300-3500 (two bands). C-H stretch (aromatic and aliphatic): ~2850-3100. C=C stretch (aromatic): ~1500-1600. C-O stretch (ether): ~1200-1250. |

| Mass Spec | Expected [M+H]⁺ at m/z corresponding to the molecular weight. |

Conclusion and Future Outlook

This compound represents a highly valuable, yet underutilized, synthetic intermediate. Its straightforward synthesis and the versatile reactivity of the 7-amino group provide a robust platform for the generation of diverse chemical libraries. The established biological significance of the benzoxazine scaffold strongly suggests that derivatives of this intermediate hold significant promise for the discovery of new therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases.[4] This guide provides the foundational knowledge and practical insights necessary for researchers to harness the full potential of this promising building block in their drug discovery endeavors.

References

-

Sarychev, I.A., Kireev, V.V., Khmelnitskiy, V.V., Vorobyeva, V.V., Tupikov, A.S., Haskov, M.A., & Sirotin, I.S. (2020). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 12(11), 2538. [Link]

-

Bertin, S., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4769-4781. [Link]

-

Reddy, N. V., et al. (2022). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

-

Celik, F., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. [Link]

-

Yang, Z., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(1), 135-139. [Link]

- Google Patents. (1987).

-

Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

-

Piel, I., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(21), 7567. [Link]

-

Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261-20272. [Link]

-

Brioche, J. (2014). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. [Link]

-

Sadowska, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(22), 7794. [Link]

-

Mathavan, I., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Asian Journal of Chemistry, 36(1), 1-12. [Link]

-

Panda, G., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5543. [Link]

-

European Patent Office. (1986). EP 0047005 B1 - Benzoxazine derivatives. [Link]

- Google Patents. (2014).

-

Panda, G., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5543. [Link]

-

de Souza, R. O., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(2), 273. [Link]

-

Liu, X., et al. (2016). A curing system of benzoxazine with amine: Reactivity, reaction mechanism and material properties. RSC Advances, 6(84), 81041-81051. [Link]

-

Maciążek-Jurczyk, M., et al. (2022). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. International Journal of Molecular Sciences, 23(24), 15998. [Link]

-

Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

-

METU Open Access. (2007). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]

-

Li, J., et al. (2011). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 16(10), 8283-8294. [Link]

-

Lu, Z., et al. (2020). A bio-based benzoxazine surfactant from amino acids. Green Chemistry, 22(10), 3126-3132. [Link]

-

Corpet, M., & Betzer, J.-F. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13398-13405. [Link]

-

Aathithan, S., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1279, 134994. [Link]

-

Wang, Y., et al. (2022). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. Molecules, 27(18), 5897. [Link]

-

Park, S., & Lee, T. R. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 25(18), 4166. [Link]

Sources

- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ikm.org.my [ikm.org.my]

- 7. open.metu.edu.tr [open.metu.edu.tr]

An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: From Postulated Synthesis to Potential Applications

A Foreword for the Scientific Community: The landscape of chemical research is often defined by both the well-trodden paths of known compounds and the uncharted territories of novel molecular architectures. This guide delves into the specifics of 7-amino-4-methyl-2H-1,4-benzoxazine, a compound that, despite its intriguing structure, remains largely undocumented in the annals of chemical literature. As such, this document takes a unique approach. In the absence of a recorded history of its discovery and synthesis, we present a scientifically grounded, theoretical framework for its creation and characterization, rooted in established chemical principles and analogous transformations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, identification, and potential exploration of this promising molecule.

The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine ring system is a heterocyclic scaffold of significant interest in the field of medicinal chemistry.[1] Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The versatility of the benzoxazine core allows for a high degree of molecular diversity, making it an attractive starting point for the design of novel therapeutic agents.

The Known Precursor: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

While the history of this compound is not documented, a closely related and commercially available compound provides a logical starting point for its synthesis: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 141068-81-7).[4]

| Property | Value |

| CAS Number | 141068-81-7 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Solid |

This benzoxazinone derivative possesses the core structure of the target molecule, with the key difference being the presence of a carbonyl group at the 3-position of the oxazine ring.

Proposed Synthesis: A Pathway to this compound

The most direct and chemically sound method for the synthesis of this compound is through the reduction of the lactam (a cyclic amide) functionality in its benzoxazinone precursor. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of amides to amines, making it the reagent of choice for this proposed transformation.[5][6]